SU16f

説明

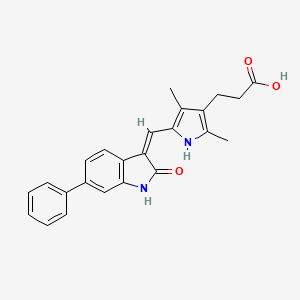

Structure

3D Structure

特性

IUPAC Name |

3-[2,4-dimethyl-5-[(Z)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYYTEJNOZQZNA-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Multi-Targeted Tyrosine Kinase Inhibitors: A Sunitinib Case Study

Disclaimer: Information regarding a compound specifically named "SU16f" is not publicly available. This document uses Sunitinib (SU11248), a well-characterized multi-targeted tyrosine kinase inhibitor with a similar nomenclature, as a representative compound to fulfill the technical requirements of this guide.

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Its primary mechanism of action involves the inhibition of cellular signaling by targeting multiple RTKs implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer.[1][2][3] By simultaneously inhibiting these targets, Sunitinib reduces tumor vascularization and triggers cancer cell apoptosis, leading to tumor shrinkage.[2]

The primary targets of Sunitinib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Sunitinib potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, which are critical for angiogenesis, the process of forming new blood vessels that tumors need to grow and spread.[1][3]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): The compound targets PDGFR-α and PDGFR-β, which are involved in cell growth, development, and differentiation.[1][3]

-

Stem Cell Factor Receptor (c-KIT): Sunitinib inhibits CD117 (c-KIT), a receptor tyrosine kinase that, when improperly activated by mutation, drives the majority of gastrointestinal stromal tumors (GISTs).[1][2][3]

-

Other Key Kinases: Sunitinib also demonstrates inhibitory activity against other RTKs, including Fms-like tyrosine kinase-3 (FLT3), Colony-Stimulating Factor 1 Receptor (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET).[1][3]

The inhibition of these RTKs by Sunitinib blocks key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[4][5] Sunitinib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of these receptors, thereby preventing phosphorylation and the subsequent activation of downstream signaling cascades.[6]

Quantitative Data Summary

The inhibitory activity of Sunitinib has been quantified in various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Sunitinib against Target Kinases

| Target Kinase | Assay Type | IC50 / Ki Value | Reference |

| PDGFRβ | Cell-free | 2 nM (IC50) | [6][7] |

| PDGFRβ | Cell-free | 8 nM (Ki) | [6][8] |

| VEGFR2 (Flk-1) | Cell-free | 80 nM (IC50) | [6][7] |

| VEGFR2 (Flk-1) | Cell-free | 9 nM (Ki) | [6][8] |

| c-KIT | - | Potent Inhibition | [6][8] |

| FLT3 (Wild-type) | - | 250 nM (IC50) | [6][8] |

| FLT3-ITD | - | 50 nM (IC50) | [6][8] |

| FLT3-Asp835 | - | 30 nM (IC50) | [6][8] |

Table 2: Cellular Proliferation and Phosphorylation Inhibition by Sunitinib

| Cell Line/Assay | Target Pathway | IC50 Value | Reference |

| HUVECs | VEGF-induced proliferation | 40 nM | [6][8] |

| NIH-3T3 (PDGFRα) | PDGF-induced proliferation | 69 nM | [6][8] |

| NIH-3T3 (PDGFRβ) | PDGF-induced proliferation | 39 nM | [6][8] |

| NIH-3T3 (VEGFR2) | VEGF-dependent phosphorylation | 10 nM | [6][8] |

| NIH-3T3 (PDGFRβ) | PDGF-dependent phosphorylation | 10 nM | [6][8] |

| MV4;11 | Cell proliferation | 8 nM | [6][8] |

| OC1-AML5 | Cell proliferation | 14 nM | [6][8] |

Table 3: Clinical Efficacy of Sunitinib in Metastatic Renal Cell Carcinoma (mRCC)

| Clinical Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Overall Survival (OS) | Reference |

| Phase III Registration Trial | Sunitinib | 11 months | 31% | 26.4 months | [9][10] |

| Phase III Registration Trial | Interferon-alfa | 5 months | 6% | 21.8 months | [9][10] |

| Global Expanded-Access Trial | Sunitinib | 9.4 months | 16% | 18.7 months | [9][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of key experimental protocols used to characterize the mechanism of action of Sunitinib.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of Sunitinib on the enzymatic activity of specific receptor tyrosine kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant kinase domains of target RTKs (e.g., VEGFR2, PDGFRβ) are expressed and purified. A generic substrate, such as a synthetic peptide (e.g., poly-Glu,Tyr), is used to measure kinase activity.

-

Assay Reaction: The kinase, substrate, and ATP are combined in a reaction buffer. Sunitinib, at varying concentrations, is added to the reaction mixture.

-

Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This is often done using a radioactive ATP isotope (³²P or ³³P) and measuring its incorporation into the substrate, or by using phospho-specific antibodies in an ELISA-based format.

-

Data Analysis: The percentage of kinase inhibition is calculated for each Sunitinib concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cellular Phosphorylation Assays

Objective: To assess the ability of Sunitinib to inhibit ligand-induced receptor phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Cells engineered to overexpress a specific RTK (e.g., NIH-3T3 cells expressing VEGFR2 or PDGFRβ) are cultured.

-

Serum Starvation: Cells are serum-starved to reduce basal levels of receptor activation.

-

Inhibitor Treatment and Ligand Stimulation: Cells are pre-incubated with various concentrations of Sunitinib before being stimulated with the corresponding ligand (e.g., VEGF for VEGFR2, PDGF for PDGFRβ).

-

Cell Lysis and Protein Analysis: Cells are lysed, and the total protein concentration is determined. Receptor phosphorylation is assessed by Western blotting or ELISA using antibodies specific to the phosphorylated form of the receptor.

-

Data Analysis: The level of receptor phosphorylation is quantified and normalized to the total amount of the receptor protein. The IC50 value for the inhibition of phosphorylation is then calculated.

Cell Proliferation Assays

Objective: To evaluate the effect of Sunitinib on the proliferation of cancer cells or endothelial cells.

Methodology:

-

Cell Seeding: Cells (e.g., HUVECs, cancer cell lines) are seeded in multi-well plates and allowed to adhere.

-

Treatment: Cells are treated with a range of Sunitinib concentrations. For assays involving specific signaling pathways, cells may be stimulated with a growth factor.

-

Incubation: The cells are incubated for a period of time, typically 24 to 72 hours.

-

Viability/Proliferation Measurement: Cell viability or proliferation is measured using various methods, such as the MTT assay (which measures metabolic activity), crystal violet staining (which stains DNA), or direct cell counting.

-

Data Analysis: The percentage of proliferation inhibition is calculated relative to untreated control cells. The IC50 value, representing the concentration of Sunitinib that inhibits cell proliferation by 50%, is determined.

Visualizations: Signaling Pathways and Workflows

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sunitinib - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Final results from the large sunitinib global expanded-access trial in metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancernetwork.com [cancernetwork.com]

- 11. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of the PDGFRβ Pathway by SU16f

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU16f is a potent and selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase implicated in various pathological processes, including cancer and fibrosis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on the PDGFRβ signaling pathway. Detailed experimental protocols for the in vitro evaluation of this compound are provided, along with a summary of its known biological activities. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the PDGFRβ pathway.

Introduction to this compound and the PDGFRβ Pathway

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in embryonic development, cell growth, and wound healing. Dysregulation of this pathway, particularly through the overactivation of PDGFRβ, is a known driver of various diseases, including several types of cancer and fibrotic conditions. PDGFRβ activation, typically initiated by the binding of its ligands PDGF-B and PDGF-D, leads to receptor dimerization, autophosphorylation, and the subsequent activation of multiple downstream signaling cascades that promote cell proliferation, migration, and survival.

This compound, a 3-substituted indolin-2-one, has been identified as a potent and highly selective inhibitor of PDGFRβ kinase activity. By competing with ATP for binding to the kinase domain, this compound effectively blocks receptor autophosphorylation and abrogates downstream signaling. Its high selectivity for PDGFRβ over other related kinases makes it a valuable tool for dissecting the specific roles of this receptor in various biological and pathological contexts.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: Kinase Inhibitory Profile of this compound

| Target Kinase | IC50 | Selectivity vs. PDGFRβ | Reference(s) |

| PDGFRβ | 10 nM | - | [1][2] |

| VEGFR2 | 140 nM | >14-fold | [1][2] |

| FGFR1 | 2.29 μM | >229-fold | [1][2] |

| EGFR | >100 μM | >10,000-fold | [3] |

Table 2: In Vitro Cellular Activity of this compound

| Assay | Cell Line | Effect | IC50 / Concentration | Reference(s) |

| Cell Proliferation | HUVEC, NIH3T3 | Inhibition | 0.11 μM | [3] |

| Cell Proliferation | SGC-7901 (Gastric Cancer) | Inhibition of GC-MSC-CM* promoted proliferation | 20 μM (pretreatment) | [1][2] |

| PDGFRβ Activation | SGC-7901 (Gastric Cancer) | Abolished GC-MSC-CM* induced activation | 20 μM (pretreatment) | [1][2] |

| Cell Migration | SGC-7901 (Gastric Cancer) | Decreased GC-MSC-CM* enhanced migration | 20 μM (pretreatment) | [1] |

*GC-MSC-CM: Gastric cancer-derived mesenchymal stem cell-conditioned medium

Signaling Pathways and Experimental Workflows

PDGFRβ Signaling Pathway and Inhibition by this compound

The following diagram illustrates the major downstream signaling pathways activated by PDGFRβ and the point of inhibition by this compound. Upon ligand binding (PDGF-BB or PDGF-DD), PDGFRβ dimerizes and autophosphorylates on multiple tyrosine residues. These phosphotyrosine sites serve as docking platforms for various SH2 domain-containing proteins, leading to the activation of the PI3K/AKT, RAS/MAPK, PLCγ, and JAK/STAT pathways, which collectively drive cellular responses such as proliferation, survival, and migration. This compound acts by blocking the initial autophosphorylation step, thereby inhibiting all downstream signaling.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a tyrosine kinase inhibitor like this compound, from initial in vitro characterization to in vivo efficacy studies.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the PDGFRβ kinase domain, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This blockade of the initial activation step effectively shuts down all downstream signaling.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the activity of this compound. These are based on standard methodologies and should be optimized for specific cell lines and laboratory conditions.

PDGFRβ Kinase Assay (In Vitro)

This protocol is for determining the IC50 of this compound against purified PDGFRβ kinase using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant human PDGFRβ kinase

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (stock solution in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.

-

In a 96-well plate, add 5 µL of the this compound dilutions or DMSO control.

-

Add 10 µL of a solution containing PDGFRβ kinase and the poly(Glu, Tyr) substrate in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for PDGFRβ.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression analysis.

Western Blot for Phospho-PDGFRβ Inhibition

This protocol describes how to assess the ability of this compound to inhibit ligand-induced PDGFRβ phosphorylation in a cellular context. The gastric cancer cell line SGC-7901 is used as an example.[1][2]

Materials:

-

SGC-7901 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Serum-free medium

-

Recombinant human PDGF-BB

-

This compound (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate SGC-7901 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours in serum-free medium.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0-20 µM) or DMSO vehicle control for 2-8 hours.[1][2]

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.

-

Immediately place the plates on ice and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-PDGFRβ primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-PDGFRβ antibody to normalize for protein loading.

Cell Viability/Proliferation Assay (MTT)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

SGC-7901 cells (or other relevant cell line)

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed SGC-7901 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., 0-50 µM) in complete culture medium. Include a DMSO vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent viability relative to the DMSO-treated control wells and determine the IC50 value using non-linear regression.

In Vivo Studies

While specific data on the efficacy of this compound in cancer xenograft models is limited in publicly available literature, a study on spinal cord injury in mice has demonstrated its in vivo activity. In this model, this compound was administered via intrathecal injection at a dose of 10 μL of a 3 mM solution daily. This information, while not directly applicable to cancer models which typically involve oral or intraperitoneal administration in mg/kg doses, confirms that this compound can be formulated for in vivo use and exerts a biological effect.

For researchers planning in vivo cancer studies, a typical approach would involve establishing a xenograft model (e.g., subcutaneous injection of SGC-7901 cells into nude mice). Once tumors are established, animals would be randomized into vehicle control and this compound treatment groups. Dosing would be determined based on maximum tolerated dose (MTD) studies, and administration would likely be via oral gavage or intraperitoneal injection. Tumor volume and body weight would be monitored regularly to assess efficacy and toxicity.

Conclusion

This compound is a potent and selective inhibitor of PDGFRβ with demonstrated in vitro activity against cancer cell proliferation and migration. Its mechanism of action as an ATP-competitive inhibitor of PDGFRβ autophosphorylation effectively blocks downstream signaling pathways crucial for tumorigenesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and the broader strategy of targeting the PDGFRβ pathway in oncology and other diseases. Further studies are warranted to establish the in vivo efficacy and pharmacokinetic profile of this compound in relevant preclinical cancer models.

References

SU16f: A Targeted Approach to Mitigate Fibrotic Scarring and Promote Recovery in Spinal Cord Injury Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Inhibition of PDGFRβ Signaling

Following SCI, the expression of Platelet-Derived Growth Factor (PDGF) ligands, PDGF-B and PDGF-D, is upregulated. These ligands are secreted by various cell types, including astrocytes, macrophages/microglia, and fibroblasts.[1][2] PDGF-B and PDGF-D bind to and activate PDGFRβ, which is predominantly expressed on the surface of fibrotic scar-forming fibroblasts.[1][2] This activation initiates a downstream signaling cascade that promotes the proliferation and migration of these fibroblasts, leading to the excessive deposition of extracellular matrix (ECM) components and the formation of a dense, inhibitory fibrotic scar.[1][2]

SU16f is a potent and specific inhibitor of PDGFRβ tyrosine kinase activity.[3] By binding to the ATP-binding pocket of the receptor, this compound prevents its autophosphorylation and subsequent activation of downstream signaling pathways.[3] This targeted inhibition effectively curtails the pro-fibrotic response, leading to a reduction in fibrotic scar tissue, a more permissive environment for axonal growth, and improved functional outcomes.[1][2]

Quantitative Data Summary

The efficacy of this compound in a mouse model of spinal cord injury has been quantified across several key parameters. The following tables summarize the significant findings.

Table 1: Reduction in Fibrotic Scar Formation at 28 Days Post-Injury

| Marker | Control Group (% Area) | This compound Group (% Area) | p-value |

| PDGFRβ+ | ~18% | ~8% | < 0.001 |

| Fibronectin+ | ~15% | ~6% | < 0.0001 |

| Laminin+ | ~12% | ~5% | < 0.001 |

| Data derived from immunofluorescence staining analysis.[4] |

Table 2: Inhibition of Fibroblast Proliferation at 7 Days Post-Injury

| Marker | Control Group (Density) | This compound Group (Density) | p-value |

| BrdU+PDGFRβ+ cells | High | Significantly Lower | < 0.01 |

| Ki67+PDGFRβ+ cells | High | Significantly Lower | < 0.01 |

| Data represents the density of proliferating fibroblasts within the injured spinal cord.[5] |

Table 3: Reduction in Inflammation at 28 Days Post-Injury

| Marker | Control Group (% Area) | This compound Group (% Area) | p-value |

| CD68+ (Macrophages/Microglia) | ~25% | ~12% | < 0.001 |

| Data derived from immunofluorescence staining analysis of the inflammatory cell area.[5] |

Table 4: Promotion of Axon Regeneration

| Axon Type | Control Group | This compound Group | p-value |

| NF+ Axon Density (in injured core) | Low | Significantly Increased | < 0.01 |

| 5-HT+ Axon Area (at injured site) | Low | Significantly Increased | < 0.01 |

| Neurofilament (NF) and Serotonin (5-HT) positive axons were quantified to assess regeneration.[5] |

Table 5: Improvement in Locomotor Function

| Time Post-Injury | Control Group (BMS Score) | This compound Group (BMS Score) | p-value |

| 14 days | ~2.5 | ~3.5 | < 0.05 |

| 21 days | ~3.0 | ~4.5 | < 0.01 |

| 28 days | ~3.5 | ~5.5 | < 0.001 |

| Basso Mouse Scale (BMS) scores range from 0 (complete paralysis) to 9 (normal locomotion).[2][5][6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following are step-by-step protocols for key experiments involving this compound in a mouse model of SCI.

Spinal Cord Compression Injury Mouse Model

This protocol describes the creation of a reproducible spinal cord compression injury in mice.

-

Anesthesia and Preparation: Anesthetize an 8-week-old C57BL/6 mouse with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail). Shave the dorsal surface over the thoracic spine and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol.

-

Laminectomy: Make a midline incision over the thoracic vertebrae. Carefully dissect the paraspinal muscles to expose the vertebral column. Perform a laminectomy at the T9-T10 level to expose the dorsal surface of the spinal cord, leaving the dura mater intact.

-

Compression Injury: Utilize a modified aneurysm clip or a similar compression device calibrated to a specific force. Apply the clip extradurally to the exposed spinal cord for a defined period (e.g., 1 minute) to create a consistent compression injury.

-

Wound Closure: After removing the compression device, suture the muscle layers and close the skin incision with wound clips or sutures.

Intrathecal Administration of this compound

This protocol details the delivery of this compound directly into the cerebrospinal fluid.

-

Drug Preparation: Dissolve this compound in a vehicle solution, such as dimethyl sulfoxide (DMSO), and then dilute to the final concentration with sterile saline.

-

Animal Positioning: Anesthetize the mouse as previously described. Position the mouse in a prone position with the lumbar spine flexed to open the intervertebral spaces.

-

Injection: Using a Hamilton syringe with a 30-gauge needle, perform a lumbar puncture between the L5 and L6 vertebrae. A characteristic tail-flick reflex confirms entry into the intrathecal space.

-

Infusion: Slowly inject a small volume (e.g., 5-10 µL) of the this compound solution or vehicle control. For continuous delivery, an intrathecal catheter connected to an osmotic minipump can be implanted. In the study by Li et al., this compound was administered daily for 7 days post-injury.[2]

Immunofluorescence Staining for PDGFRβ and Other Markers

This protocol outlines the steps for visualizing key cellular and molecular components in spinal cord tissue sections.

-

Tissue Preparation: At the designated time point post-injury, deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Carefully dissect the spinal cord and post-fix in 4% PFA overnight at 4°C. Subsequently, cryoprotect the tissue by immersing it in a sucrose solution (e.g., 30% in PBS) until it sinks.

-

Cryosectioning: Embed the cryoprotected spinal cord in optimal cutting temperature (OCT) compound and freeze. Cut sagittal or transverse sections (e.g., 20 µm thick) using a cryostat and mount them on charged microscope slides.

-

Staining Procedure: a. Wash the sections with PBS to remove the OCT compound. b. Permeabilize the tissue with a solution containing a detergent (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes. c. Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature. d. Incubate the sections with primary antibodies (e.g., goat anti-PDGFRβ, rabbit anti-fibronectin, etc.) diluted in the blocking solution overnight at 4°C. e. Wash the sections extensively with PBS. f. Incubate with corresponding fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark. g. Counterstain the nuclei with DAPI. h. Wash the sections and mount with an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the stained sections using a fluorescence or confocal microscope. Quantify the fluorescent signal intensity or the area of positive staining using image analysis software like ImageJ.

Basso Mouse Scale (BMS) for Locomotor Assessment

The BMS is a widely used 9-point scale to evaluate hindlimb locomotor function in an open field.

-

Testing Environment: Place the mouse in an open-field arena with a non-slip surface.

-

Observation Period: Observe the mouse for a period of 4 minutes.

-

Scoring Criteria: Assign a score from 0 to 9 based on specific hindlimb movements, including ankle movement, stepping, coordination, paw placement, and trunk stability. A score of 0 indicates complete paralysis, while a score of 9 represents normal locomotion. Scores are assigned by trained observers who are blinded to the experimental groups.[2][6][7]

PDGFRβ and VEGFR2 Signaling Crosstalk in Spinal Cord Injury

While this compound primarily targets PDGFRβ, the interplay between the PDGF and Vascular Endothelial Growth Factor (VEGF) signaling pathways is an important consideration in the context of SCI. Both pathways are crucial for angiogenesis, a process vital for tissue repair and regeneration.[1][4] Following SCI, there is an upregulation of both PDGF and VEGF ligands and their respective receptors, PDGFRβ and VEGFR2.[1][6]

There is evidence of crosstalk between these two signaling systems. For instance, PDGF-BB has been shown to induce VEGF expression in certain cell types.[8] Furthermore, combined inhibition of both PDGFRβ and VEGFR2 signaling has demonstrated synergistic effects in reducing tumor angiogenesis.[9] In the context of SCI, a combined treatment with VEGF and PDGF has been shown to reduce secondary degeneration.[1]

Given that this compound is a multi-kinase inhibitor with activity against other receptor tyrosine kinases, including VEGFR2, it is plausible that its therapeutic effects in SCI may be partially mediated through the modulation of VEGFR2 signaling in addition to its primary action on PDGFRβ.[10] However, the precise nature and significance of this potential crosstalk in the context of this compound treatment for SCI require further investigation.

Conclusion

This compound represents a targeted therapeutic strategy with significant potential for the treatment of spinal cord injury. By specifically inhibiting the PDGFRβ signaling pathway, this compound effectively reduces the formation of the inhibitory fibrotic scar, thereby creating a more conducive environment for axonal regeneration and functional recovery. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and build upon these promising findings. Future research should continue to elucidate the intricate signaling networks involved, including the potential crosstalk with other key pathways like VEGFR2, to optimize the therapeutic application of this compound and other targeted inhibitors for spinal cord injury.

References

- 1. remedypublications.com [remedypublications.com]

- 2. researchgate.net [researchgate.net]

- 3. M2 Macrophages Promote PDGFRβ+ Pericytes Migration After Spinal Cord Injury in Mice via PDGFB/PDGFRβ Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ej-med.org [ej-med.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PDGF-BB induces MAP kinase phosphorylation and VEGF expression in neurofibroma-derived cultured cells from patients with neurofibromatosis 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combined inhibition of VEGF and PDGF signaling enforces tumor vessel regression by interfering with pericyte-mediated endothelial cell survival mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleck.co.jp [selleck.co.jp]

SU16f: A Potent and Selective PDGFRβ Inhibitor for Cellular Reprogramming and Disease Research

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of SU16f

Abstract

This compound, a substituted 3-[(pyrrol-2-yl)methylidenyl]indolin-2-one, has emerged as a critical chemical tool in biomedical research, primarily recognized for its potent and selective inhibition of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and research applications of this molecule, particularly in the fields of regenerative medicine and oncology. This guide details the scientific background, chemical synthesis, and key biological data of this compound, including its inhibitory activity and its role in cellular signaling pathways. Furthermore, it provides detailed experimental protocols and visual workflows to facilitate its application in the laboratory.

Introduction

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play pivotal roles in regulating essential cellular processes, including growth, differentiation, metabolism, and motility. Dysregulation of RTK signaling is a hallmark of numerous diseases, most notably cancer and fibrotic disorders. The Platelet-Derived Growth Factor Receptor (PDGFR) family, and specifically PDGFRβ, is a key mediator of mesenchymal cell proliferation and migration. Consequently, the development of small molecule inhibitors targeting PDGFRβ has been an area of intense research for therapeutic intervention.

This compound was identified as a potent and selective inhibitor of PDGFRβ in a study focused on the design and synthesis of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones.[1][2] This compound has demonstrated significant utility in various research applications, most notably as a key component of the "9C cocktail," a combination of nine small molecules used to induce the direct reprogramming of human fibroblasts into functional cardiomyocytes.[1] This technical guide serves to consolidate the available information on this compound, providing a detailed resource for its synthesis and biological application.

Discovery and Rationale

The discovery of this compound was part of a rational drug design approach targeting the ATP-binding pocket of receptor tyrosine kinases. The 3-substituted indolin-2-one scaffold was identified as a promising pharmacophore for kinase inhibition. Structure-activity relationship (SAR) studies led to the synthesis of a series of analogs, with modifications aimed at enhancing potency and selectivity for specific RTKs. This compound, also referred to as compound 16f in the original publication, emerged from this work as a highly potent and selective inhibitor of PDGFRβ.[1][2]

Chemical Synthesis

The synthesis of this compound involves a multi-step process culminating in the condensation of a substituted oxindole with a pyrrole derivative. The general synthetic scheme is outlined below.

Synthesis Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a general representation based on the methodologies for similar compounds.

Step 1: Synthesis of 5-[1,2-Dihydro-2-oxo-6-phenyl-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid ethyl ester

-

To a solution of 6-phenyl-1,3-dihydro-2H-indol-2-one (1 equivalent) and ethyl 3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoate (1 equivalent) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the ethyl ester of this compound.

Step 2: Hydrolysis to this compound

-

Dissolve the this compound ethyl ester (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (e.g., 2-3 equivalents).

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.

Biological Activity and Data

This compound is a potent inhibitor of PDGFRβ with high selectivity over other related kinases. Its biological activity has been characterized through various in vitro assays.

Kinase Inhibitory Activity

The inhibitory concentration (IC50) of this compound against several receptor tyrosine kinases is summarized in the table below.

| Target Kinase | IC50 (nM) | Selectivity vs. PDGFRβ |

| PDGFRβ | 10 | - |

| VEGFR2 | 140 | >14-fold |

| FGFR1 | 2,290 | >229-fold |

| EGFR | >100,000 | >10,000-fold |

Data Source:

Cellular Activity

This compound has been shown to inhibit the proliferation of various cell types in vitro.

| Cell Line | Assay | IC50 (µM) |

| HUVEC | Proliferation | 0.11 |

| NIH3T3 | Proliferation | 0.11 |

Data Source:

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by competitively binding to the ATP-binding site of the PDGFRβ kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.

PDGFRβ Signaling Pathway Inhibition by this compound

Caption: Inhibition of PDGFRβ signaling by this compound.

Experimental Protocols

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against PDGFRβ.

-

Reagents and Materials:

-

Recombinant human PDGFRβ kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

ATP (with [γ-³²P]ATP for radioactive detection, or unlabeled for non-radioactive methods)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

96-well plates

-

Phosphocellulose paper or other capture membrane (for radioactive assay)

-

Scintillation counter or plate reader for detection

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted this compound or DMSO (for control).

-

Add the recombinant PDGFRβ kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

-

Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

-

Cellular Proliferation Assay (BrdU Incorporation)

This protocol outlines a method to assess the effect of this compound on the proliferation of NIH3T3 cells.

-

Reagents and Materials:

-

NIH3T3 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

PDGF-BB ligand

-

BrdU labeling reagent

-

Anti-BrdU-POD antibody

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., H₂SO₄)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed NIH3T3 cells in a 96-well plate and allow them to attach overnight.

-

Starve the cells in a serum-free medium for 24 hours to synchronize them.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with PDGF-BB to induce proliferation.

-

After a suitable incubation period (e.g., 18-24 hours), add the BrdU labeling reagent to the wells and incubate for an additional 2-4 hours.

-

Fix the cells and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.

-

Add the anti-BrdU-POD antibody and incubate.

-

Wash the wells and add the substrate solution.

-

Stop the color development with the stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value.

-

Cardiomyocyte Differentiation using 9C Cocktail

This compound is a component of the 9C cocktail for the chemical induction of fibroblasts into cardiomyocytes.

Caption: Workflow for cardiomyocyte differentiation using the 9C cocktail.

9C Cocktail Components:

-

CHIR99021

-

A83-01

-

BIX-01294

-

AS-8351

-

SC1

-

Y-27632

-

OAC-2

-

This compound

-

JNJ-10198409

A detailed, step-by-step protocol for this complex differentiation process is beyond the scope of this guide but can be found in the primary literature.[1]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PDGFRβ. Its discovery has provided a valuable tool for dissecting the roles of PDGFRβ signaling in various biological and pathological processes. The ability of this compound to contribute to the direct reprogramming of somatic cells into cardiomyocytes highlights its potential in the field of regenerative medicine. This technical guide provides a centralized resource of its chemical synthesis, biological activity, and experimental application to aid researchers in utilizing this powerful small molecule in their studies.

References

SU16f: A Potent and Selective PDGFRβ Inhibitor for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU16f is a synthetic, small molecule compound belonging to the 3-substituted indolin-2-one class of molecules.[1] It has emerged as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase critically involved in various cellular processes, including cell proliferation, migration, and angiogenesis.[2][3] Dysregulation of the PDGFRβ signaling pathway is implicated in the pathogenesis of numerous diseases, including various cancers and fibrotic conditions. This makes this compound a valuable tool for both basic research into these disease mechanisms and as a potential scaffold for the development of targeted therapeutics.

Molecular Structure and Chemical Properties

This compound, also known by its IUPAC name (Z)-3-[2,4-Dimethyl-5-(2-oxo-6-phenyl-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl]-propionic acid, is characterized by a central indolinone core.[2] The specific substitutions on this core are crucial for its selective binding and inhibitory activity against PDGFRβ.

| Property | Value | Reference |

| Chemical Formula | C24H22N2O3 | [2] |

| Molecular Weight | 386.45 g/mol | [2] |

| CAS Number | 251356-45-3 | [4] |

| Appearance | Red-brown solid | [4] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Biological Activity and Mechanism of Action

This compound exerts its biological effects through the specific inhibition of PDGFRβ autophosphorylation.[2] This action blocks the initiation of downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are pivotal for cell growth, survival, and motility.[2]

Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays.

| Target | IC50 | Reference |

| PDGFRβ | 10 nM | [1] |

| VEGFR2 | 140 nM | [2] |

| FGFR1 | 2.29 µM | [5] |

| EGFR | >10 µM | [3] |

As the data indicates, this compound demonstrates significant selectivity for PDGFRβ, with a more than 14-fold lower IC50 value compared to VEGFR2 and over 229-fold selectivity against FGFR1.[3]

Cellular Effects

In cell-based assays, this compound has been shown to effectively inhibit the proliferation of various cell types, including human umbilical vein endothelial cells (HUVECs) and NIH3T3 fibroblasts, with an IC50 of 0.11 µM.[3] Furthermore, in gastric cancer cell lines such as SGC-7901, this compound treatment (20 µM for 8 hours) has been demonstrated to:

-

Abolish PDGFRβ activation.[1]

-

Inhibit cell proliferation promoted by gastric cancer-derived mesenchymal stem cell-conditioned medium.[1]

-

Downregulate the expression of anti-apoptotic proteins p-AKT, Bcl-xl, and Bcl-2.[1]

-

Upregulate the expression of the pro-apoptotic protein Bax.[1]

-

Modulate the expression of epithelial-mesenchymal transition (EMT) markers, including the upregulation of E-cadherin and downregulation of N-cadherin, Vimentin, and α-SMA.[5][6]

Signaling Pathway Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound in inhibiting the PDGFRβ signaling pathway.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target kinase (e.g., PDGFRβ, VEGFR2, FGFR1).

Methodology:

-

Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, this compound stock solution (in DMSO), kinase assay buffer, 96-well plates, plate reader.

-

Procedure: a. Prepare serial dilutions of this compound in kinase assay buffer. b. In a 96-well plate, add the kinase and the appropriate substrate peptide to each well. c. Add the diluted this compound or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable method (e.g., luminescence-based assay that measures the amount of ATP remaining).

-

Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of a specific cell line.

Methodology:

-

Reagents and Materials: Cell line of interest (e.g., SGC-7901), complete cell culture medium, this compound stock solution (in DMSO), 96-well cell culture plates, a reagent for measuring cell viability (e.g., MTT, WST-1, or a CellTiter-Glo® Luminescent Cell Viability Assay), plate reader.

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. The following day, treat the cells with various concentrations of this compound (and a vehicle control) in fresh medium. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent to each well according to the manufacturer's instructions. e. Incubate for the recommended time. f. Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: a. Normalize the readings to the vehicle control to determine the percentage of cell viability. b. Plot the percentage of viability against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow for Evaluating this compound in a Cancer Cell Line

The following diagram outlines a typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a well-characterized and highly selective inhibitor of PDGFRβ. Its potent activity in both enzymatic and cell-based assays, coupled with its ability to modulate key signaling pathways involved in cancer progression, underscores its value as a research tool. The detailed molecular properties and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers investigating PDGFRβ-driven pathologies and for those in the early stages of drug discovery and development. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

In Vitro Activity of SU11652: A Technical Guide

This guide offers a detailed examination of the in vitro activity of SU11652, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. SU11652 is recognized for its potent anti-angiogenic and anti-tumor properties, primarily through the inhibition of key RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of efficacy data, detailed experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action

SU11652 exhibits a dual mechanism of action, contributing to its potent anti-cancer effects.

Inhibition of Receptor Tyrosine Kinases

SU11652 competitively and reversibly inhibits the binding of ATP to the catalytic domains of several RTKs.[2] This action blocks the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis, such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[1]

Induction of Lysosomal-Mediated Cell Death

A distinctive feature of SU11652 is its ability to induce cell death through a novel mechanism involving lysosomal destabilization.[2][4] It achieves this by inhibiting acid sphingomyelinase (ASMase), a lysosomal lipase essential for maintaining lysosomal membrane stability.[2][4] This inhibition leads to lysosomal membrane permeabilization (LMP), resulting in the release of cathepsins into the cytosol, which in turn triggers a caspase-independent cell death pathway.[2][4] This mechanism allows SU11652 to effectively induce cell death even in apoptosis-resistant and multidrug-resistant cancer cells.[2][4]

Quantitative Data on In Vitro Activity

The potency of SU11652 has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

Table 1: Biochemical Assay - Kinase Inhibition

| Target Kinase | SU11652 IC50 (nM) |

| FLT3 (wild type) | ~1.5[1][5] |

| FLT3 (D835Y mutant) | 16[1][5] |

| FLT3 (D835H mutant) | 32[1][5] |

| PDGFRβ | 3-500 (range)[1][2] |

| VEGFR2 (KDR/Flk-1) | 3-500 (range)[1][2] |

| c-Kit | 3-500 (range)[1][2] |

| FGFR1 | 3-500 (range)[1][2] |

Table 2: Cellular Assay - Anti-proliferative and Apoptotic Effects

| Cell Line | Cancer Type | SU11652 IC50 (nM) | Effect |

| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD positive) | ~5[5] | Inhibition of cell growth, induction of apoptosis, and cell cycle arrest.[5][6] |

| HeLa | Cervix Carcinoma | Low micromolar | Cytotoxic effects.[4] |

| U-2-OS | Osteosarcoma | Low micromolar | Cytotoxic effects.[4] |

| Du145 | Prostate Carcinoma | Low micromolar | Effective killing of multidrug-resistant cells.[4] |

Table 3: Effect of SU11652 on Apoptosis and Cell Cycle in MV-4-11 Cells[7]

| SU11652 Concentration (nM) | Percentage of Apoptotic Cells (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 | 5.2 | 45.3 | 42.1 | 12.6 |

| 10 | 15.8 | 58.7 | 28.5 | 12.8 |

| 50 | 35.1 | 72.4 | 15.3 | 12.3 |

| 100 | 52.4 | 78.1 | 10.2 | 11.7 |

Signaling Pathways and Visualizations

SU11652's inhibition of RTKs disrupts multiple downstream signaling cascades.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SU11652's in vitro activity.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of SU11652 to inhibit the enzymatic activity of a specific kinase.

-

Objective: To determine the IC50 value of SU11652 against a purified recombinant kinase.

-

Materials:

-

Recombinant kinase (e.g., FLT3, VEGFR2).

-

Kinase-specific substrate (e.g., GST-FLT3S).[6]

-

ATP (radiolabeled or for use with detection antibodies).

-

SU11652 (serial dilutions).

-

Kinase reaction buffer.

-

96-well plates.

-

Detection reagents (e.g., anti-phospho-substrate antibody).

-

-

Procedure:

-

Add the kinase, substrate, and SU11652 at various concentrations to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set time.

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., ELISA, radioactivity measurement).

-

Calculate the percentage of kinase inhibition for each drug concentration relative to a DMSO control.[1]

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]

-

Cell Viability / Cytotoxicity (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.[1][7]

-

Objective: To determine the IC50 value of SU11652 on the proliferation of a cancer cell line.[7]

-

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

SU11652 (stock solution in DMSO).

-

MTT solution (e.g., 5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO).[7]

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells into 96-well plates at an optimal density and allow them to adhere overnight.[1][7]

-

Treat the cells with a range of SU11652 concentrations and a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals.

-

Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.[1]

-

Measure the absorbance of the solution using a spectrophotometer at approximately 570 nm.[1]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.[7]

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.[1][7]

-

Apoptosis Assay (Annexin V/PI Flow Cytometry)

This protocol is designed to quantify the percentage of apoptotic and necrotic cells following SU11652 treatment.[8]

-

Objective: To assess the induction of apoptosis by SU11652.

-

Materials:

-

Cell line of interest.

-

SU11652.

-

Annexin V-FITC/Propidium Iodide (PI) kit.

-

1X Binding Buffer.

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere.[8]

-

Treat cells with various concentrations of SU11652 for 24-48 hours.[8]

-

Harvest both adherent and floating cells and wash them with ice-cold PBS.[9]

-

Resuspend the cell pellet in 1X Binding Buffer.[8]

-

Add Annexin V-FITC and PI to the cell suspension.[8]

-

Incubate for 15 minutes at room temperature in the dark.[8]

-

Analyze the samples on a flow cytometer within one hour.[8] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Western Blot Analysis for Signaling Proteins

This assay is used to detect changes in the phosphorylation status of key proteins in signaling pathways.

-

Objective: To confirm the inhibition of downstream signaling pathways by SU11652.

-

Materials:

-

Cell line of interest (e.g., MV-4-11).

-

SU11652.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[9]

-

Primary antibodies (e.g., anti-p-ERK, anti-p-Akt, anti-p-STAT5) and corresponding total protein antibodies.[5]

-

Secondary antibodies (HRP-conjugated).

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure:

-

Treat cells with the indicated concentrations of SU11652 for a specified time (e.g., 24 hours).[5]

-

Lyse the cells and quantify the protein concentration of the lysates.[9]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with specific primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analyze the changes in the phosphorylation levels of target proteins relative to total protein and a loading control (e.g., GAPDH).[5]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sunitinib and SU11652 inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Role of SU16f in Fibroblast Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SU16f is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). Its primary role in the context of fibroblast proliferation is inhibitory, with significant implications for pathological conditions characterized by excessive fibroblast activity and tissue fibrosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on fibroblast proliferation with supporting quantitative data, detailed experimental protocols for its study, and a visualization of the involved signaling pathways. The primary experimental context for the data presented herein is the inhibition of fibroblast proliferation and fibrotic scar formation following spinal cord injury (SCI) in murine models.

Core Mechanism of Action: Inhibition of the PDGFRβ Signaling Pathway

This compound exerts its biological effects by selectively targeting and inhibiting the tyrosine kinase activity of PDGFRβ.[1][2][3] PDGFRβ is a key cell surface receptor that, upon binding to its ligands, primarily Platelet-Derived Growth Factor-BB (PDGF-BB) and PDGF-DD, undergoes dimerization and autophosphorylation. This activation initiates a cascade of downstream intracellular signaling pathways that are crucial for fibroblast proliferation, migration, and survival.

The principal signaling cascades activated by PDGFRβ in fibroblasts include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation.

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This cascade is critically involved in the regulation of cell proliferation and differentiation.

By inhibiting the autophosphorylation of PDGFRβ, this compound effectively blocks the initiation of these downstream signals, leading to a reduction in fibroblast proliferation.[1]

Quantitative Analysis of this compound-Mediated Inhibition of Fibroblast Proliferation

The inhibitory effect of this compound on fibroblast proliferation has been quantified in a murine model of spinal cord injury. Administration of this compound resulted in a significant reduction in the number of proliferating fibroblasts at the injury site. This was assessed by co-immunofluorescence staining for PDGFRβ with the proliferation markers Bromodeoxyuridine (BrdU) and Ki67.

| Experimental Group | Proliferation Marker | Density of Proliferating PDGFRβ+ Fibroblasts (cells/mm²) | Percentage Reduction | Reference |

| Control (Vehicle) | BrdU | ~180 | - | [1] |

| This compound Treated | BrdU | ~80 | ~55% | [1] |

| Control (Vehicle) | Ki67 | ~200 | - | [1] |

| This compound Treated | Ki67 | ~90 | ~55% | [1] |

Note: The data presented are estimations based on the graphical data from Li et al., 2022. The original publication should be consulted for the precise mean values and statistical analysis.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Fibroblast Proliferation

The following diagram illustrates the signaling pathway initiated by PDGF-BB and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy in vivo

The following diagram outlines the typical experimental workflow for evaluating the effect of this compound on fibroblast proliferation in a spinal cord injury model.

Detailed Experimental Protocols

In Vivo Administration of this compound via Intrathecal Injection in Mice

This protocol is adapted from methodologies used in spinal cord injury research.[1][2]

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO in sterile saline)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

30-gauge Hamilton syringe

-

Animal clippers

-

70% ethanol

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in the vehicle to the desired concentration.

-

Anesthesia: Anesthetize the mouse using the chosen anesthetic protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Animal Positioning: Place the anesthetized mouse in a prone position with the lumbar area arched to increase the intervertebral space.

-

Site Preparation: Shave the fur over the lumbar region and sterilize the skin with 70% ethanol.

-

Injection: Palpate the iliac crests and locate the L5-L6 intervertebral space. Carefully insert the 30-gauge needle of the Hamilton syringe at a slight angle into the intrathecal space. A characteristic tail flick is often observed upon successful entry.

-

Infusion: Slowly inject the desired volume of the this compound solution or vehicle (typically 5-10 µL).

-

Post-injection Care: Remove the needle and monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative care as per institutional guidelines.

-

Dosing Regimen: In the context of SCI, daily intrathecal injections of this compound may be initiated a few days post-injury and continued for a specified duration.[1]

BrdU Labeling and Immunofluorescence Staining for Proliferating Fibroblasts

This protocol outlines the steps for labeling proliferating cells with BrdU and subsequent immunofluorescent detection in spinal cord tissue sections.

Materials:

-

Bromodeoxyuridine (BrdU) solution (sterile, for injection)

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (15% and 30% in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Microscope slides

-

2N HCl

-

0.1 M Borate buffer (pH 8.5)

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibodies: anti-BrdU, anti-Ki67, anti-PDGFRβ

-

Fluorescently-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

BrdU Administration: Administer BrdU to the mice via intraperitoneal injection (e.g., 50 mg/kg) at desired time points before tissue collection to label cells in the S-phase of the cell cycle.

-

Tissue Perfusion and Fixation: Deeply anesthetize the mice and perform transcardial perfusion with PBS followed by 4% PFA. Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotection and Embedding: Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions at 4°C until the tissue sinks. Embed the tissue in OCT compound and freeze.

-

Sectioning: Cut cryosections (e.g., 12-16 µm thick) using a cryostat and mount them on microscope slides.

-

Antigen Retrieval (for BrdU):

-

Wash slides with PBS.

-

Incubate in 2N HCl for 30-60 minutes at 37°C to denature the DNA.

-

Neutralize with 0.1 M Borate buffer for 10 minutes at room temperature.

-

Wash thoroughly with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the tissue sections with permeabilization buffer for 10-15 minutes.

-

Wash with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

-

Primary Antibody Incubation: Incubate the sections with a cocktail of primary antibodies (e.g., anti-BrdU, anti-Ki67, and anti-PDGFRβ) diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections with PBS and incubate with the appropriate fluorescently-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes. Wash again and mount the coverslips using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the stained sections using a fluorescence or confocal microscope. Quantify the number of double-positive (e.g., BrdU+/PDGFRβ+ or Ki67+/PDGFRβ+) cells in defined regions of interest.

Conclusion

This compound is a valuable research tool for investigating the role of PDGFRβ signaling in fibroblast biology. Its demonstrated ability to inhibit fibroblast proliferation, particularly in the context of fibrotic scar formation, highlights its potential as a therapeutic lead for a variety of fibrotic disorders. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore the utility of this compound and the broader implications of targeting the PDGFRβ pathway in disease.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of SU16f: A Technical Overview

Introduction

SU16f, a 3-substituted indolin-2-one derivative, has emerged as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2][3] Preclinical investigations have highlighted its therapeutic potential in oncology and tissue regeneration, primarily through the modulation of the PDGFRβ signaling pathway. This document provides a comprehensive overview of the preclinical data on this compound efficacy, detailing its inhibitory activity, effects on cellular processes, and outcomes in in vivo models. The experimental protocols underlying these findings are also described, alongside visualizations of the targeted signaling pathway and experimental workflows.

Data Presentation: Quantitative Efficacy of this compound

The preclinical efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its inhibitory concentration against key receptor tyrosine kinases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Fold Selectivity (over PDGFRβ) | Reference |

| PDGFRβ | 10 nM | - | [1][2][3] |

| VEGFR2 | 140 nM | >14-fold | [3] |

| FGFR1 | 2.29 μM | >229-fold | [1][3] |

| EGFR | >100 μM | >10000-fold | [3] |

Table 2: Cellular Effects of this compound in Gastric Cancer and Stromal Cells

| Cell Line | Treatment | Observed Effect | Downstream Molecular Changes | Reference |

| SGC-7901 (Gastric Cancer) | 20 μM this compound for 8 hours with GC-MSC-CM* | Inhibition of cell proliferation and migration | Abolished PDGFRβ activation; Downregulated p-AKT, Bcl-xl, Bcl-2; Upregulated Bax; Upregulated E-cadherin; Downregulated N-cadherin, Vimentin, α-SMA | [1][2] |

| HUVEC (Human Umbilical Vein Endothelial Cells) | Not specified | Inhibition of proliferation (IC50 = 0.11 μM) | Not specified | [3] |

| NIH3T3 (Fibroblasts) | Not specified | Inhibition of proliferation | Not specified | [3] |

*GC-MSC-CM: Gastric cancer-derived mesenchymal stem cell-conditioned medium.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

In Vitro Kinase Inhibition Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various receptor tyrosine kinases.

-

Methodology: Recombinant kinase domains of PDGFRβ, VEGFR2, FGFR1, and EGFR were used in enzymatic assays. The assays typically involve incubating the kinase with its substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is then measured, often through phosphorylation of the substrate, and the IC50 value is calculated as the concentration of this compound that results in 50% inhibition of enzyme activity.

Cell-Based Assays for Proliferation and Migration

-

Objective: To evaluate the effect of this compound on cancer cell proliferation and migration.

-

Cell Lines: SGC-7901 (human gastric cancer cell line).

-

Treatment: Gastric cancer-derived mesenchymal stem cell-conditioned medium (GC-MSC-CM) was used to stimulate the proliferation and migration of SGC-7901 cells. This compound (20 μM) was administered for 8 hours to assess its inhibitory effects.[1][2]

-

Proliferation Assay: Cell viability and proliferation were likely assessed using standard methods such as MTT or BrdU incorporation assays.

-

Migration Assay: The effect on cell migration was likely evaluated using a transwell migration assay or a wound-healing (scratch) assay.

-

Western Blot Analysis: To investigate the molecular mechanism, protein levels of key signaling molecules were determined. SGC-7901 cells were treated with GC-MSC-CM in the presence or absence of this compound. Cell lysates were then subjected to SDS-PAGE and immunoblotting using antibodies against p-AKT, Bcl-xl, Bcl-2, Bax, E-cadherin, N-cadherin, Vimentin, and α-SMA.[1][2]

In Vivo Spinal Cord Injury (SCI) Model

-

Objective: To assess the efficacy of this compound in reducing fibrotic scar formation and promoting functional recovery after spinal cord injury.

-

Animal Model: Mice subjected to spinal cord injury.

-

Treatment: this compound was administered to the mice following SCI.

-

Efficacy Evaluation:

-

Histological Analysis: The extent of fibrotic scar formation was evaluated through immunofluorescence staining of sagittal sections of the spinal cord for markers like fibronectin and laminin.[4]

-

Axon Regeneration: The regeneration of axons through the injury site was assessed by staining for neuronal markers.

-

Functional Recovery: Locomotor function recovery was evaluated using the Basso Mouse Scale (BMS) and footprint analysis.[5]

-

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action in the PDGFRβ Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PDGFRβ phosphorylation, which in turn blocks downstream signaling cascades that promote cell proliferation, survival, and migration.

Caption: Mechanism of this compound action on the PDGFRβ signaling pathway.

General Experimental Workflow for Preclinical Evaluation of this compound

The preclinical assessment of this compound typically follows a multi-stage process, from initial in vitro screening to in vivo efficacy studies.

References

- 1. This compound | PDGFR | TargetMol [targetmol.com]

- 2. xcessbio.com [xcessbio.com]

- 3. SU 16f | PDGFR | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets and Mechanism of Action of SU16f: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU16f is a potent and selective, ATP-competitive inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase.[1][2] As a 3-substituted indolin-2-one, this small molecule has become a critical tool in cell biology and preclinical research for its ability to selectively modulate the PDGFRβ signaling pathway.[2] Its utility has been demonstrated in various contexts, from cancer biology and angiogenesis to regenerative medicine and neuroscience.[2][3][4][5][6] This document provides a comprehensive overview of the cellular targets of this compound, its inhibitory activity, the experimental protocols used for its characterization, and its effects on key signaling pathways.

Core Cellular Targets and Quantitative Inhibitory Profile

The primary molecular target of this compound is the PDGFRβ, a receptor tyrosine kinase crucial for cell proliferation, migration, and angiogenesis. The compound exhibits high affinity for PDGFRβ with significant selectivity over other related kinases.

Kinase Inhibition Profile

The inhibitory activity of this compound is most potent against PDGFRβ, with progressively lower activity against other growth factor receptors. This selectivity allows for the specific interrogation of the PDGFRβ signaling axis in complex biological systems.

| Target Kinase | IC50 Value | Fold Selectivity vs. PDGFRβ | Reference |

| PDGFRβ | 10 nM | - | [2][3] |

| VEGFR2 | 140 nM | >14-fold | [3][6] |

| FGFR1 | 2.29 µM | >229-fold | [2][6] |

| EGFR | >100 µM | >10,000-fold | [6] |

Cellular Proliferation Inhibition

This compound demonstrates a corresponding inhibitory effect on cell proliferation driven by various growth factors, with the highest potency observed against PDGF-stimulated proliferation.

| Cell Line / Condition | IC50 Value | Reference |

| HUVEC & NIH3T3 Cells | 0.11 µM | |

| PDGF-induced Proliferation | 0.11 µM | [3] |

| VEFG-induced Proliferation | 10 µM | [3] |

| FGF-induced Proliferation | 10 µM | [3] |

| EGF-induced Proliferation | 21.9 µM | [3] |

Signaling Pathways Modulated by this compound